1-(Pyridin-2-yl)ethanol
Overview
Description
1-(Pyridin-2-yl)ethanol is a compound that features a pyridine ring attached to an ethanol group. This structure is a common motif in various chemical reactions and has been studied for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound has been utilized in the synthesis of hypocholesteremic agents, as a protecting group for carboxylic acids, and in the formation of chiral pyridines, among other uses .
Synthesis Analysis
The synthesis of compounds related to 1-(Pyridin-2-yl)ethanol has been reported using various methods. For instance, the metabolic formation of a derivative, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, was observed as a major urinary metabolite in rats, indicating a potential pathway for in vivo synthesis . Additionally, a chemoenzymatic route has been developed to produce optically active derivatives, such as (R)-1-(pyridin-3-yl)-2-aminoethanol, which is valuable in the synthesis of beta3-adrenergic receptor agonists . Furthermore, the Knoevenagel condensation reaction has been employed to synthesize 1-phenyl-2-(2-pyridyl)ethanol intermediates from 2-picoline and benzaldehyde .
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-2-yl)ethanol derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of 1-phenyl-2-(2-pyridyl)ethanol was determined to crystallize in a monoclinic system with centrosymmetric space group P21/c, and the presence of intermolecular hydrogen bonding was noted . Similarly, the crystal structure of a related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was found to crystallize in the monoclinic system space group P21/n, with intermolecular hydrogen bonding playing a role in the crystal packing .
Chemical Reactions Analysis
1-(Pyridin-2-yl)ethanol and its derivatives participate in various chemical reactions. They have been used as catalysts in the oxidation of alcohols to carbonyl compounds under visible light irradiation . They also serve as substrates in Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles, involving multiple bond cleavage and formation . The compound has been resolved into its enantiomers using lipase-catalyzed asymmetric acetylation, demonstrating its utility in producing chiral molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Pyridin-2-yl)ethanol derivatives are influenced by their molecular structure. The presence of the pyridine ring imparts certain electronic characteristics, which can affect reactivity and stability. For instance, the compound has been used as a protecting group for methacrylic acid, showcasing its stability under acidic conditions and its selective cleavage under alkaline conditions or thermal treatment . The compound's ability to form hydrogen bonds also contributes to its physical properties, as seen in the crystal structures of various derivatives .
Scientific Research Applications
Chemical and Thermal Cleavage
1-(Pyridin-2-yl)ethanol, also known as 2-(Pyridin-2-yl)ethanol, has been identified as an effective protecting group for methacrylic acid (MAA). This compound can be selectively removed after polymerization either chemically under alkaline conditions or thermally at or above 110°C. It is stable under acidic conditions and resists catalytic hydrogenolysis. This property makes it a valuable component in the synthesis of polymers and copolymers, especially in applications requiring specific environmental conditions for stability or deprotection (Elladiou & Patrickios, 2012).
Synthesis of Optically Active Compounds
The compound has been used in the chemoenzymatic synthesis of optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists. This demonstrates its utility in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry (Perrone et al., 2006).
Complexation with Metal Ions
1-(Pyridin-2-yl)ethanol is involved in the formation of various metal complexes. For example, its reaction with pyridine-2-carbaldehyde and subsequent treatment with copper(II) chloride or cadmium(II) chloride results in complex compounds with potential applications in coordination chemistry and material science (Mardani et al., 2019).
Molecular Structure Studies
This compound has been studied for its molecular structure using X-ray crystallography. Such studies provide insights into the compound's crystalline structure and intermolecular interactions, contributing to a better understanding of its chemical properties and potential applications in the synthesis of new materials (Percino et al., 2015).
Tishchenko Reaction Catalysis
1-(Pyridin-2-yl)ethanol derivatives have been used in the synthesis and study of aluminum compounds with applications in catalyzing the Tishchenko reaction. This highlights its role in catalysis and organic synthesis (Han et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-pyridin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940197 | |
Record name | 1-(Pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)ethanol | |
CAS RN |
18728-61-5 | |
Record name | α-Methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18728-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylpyridine-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018728615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylpyridine-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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